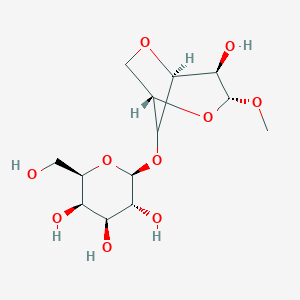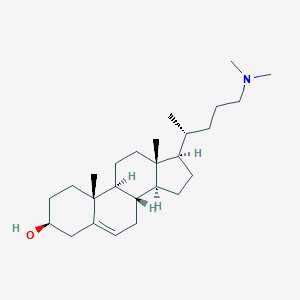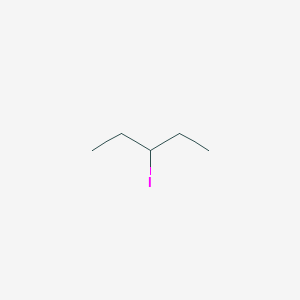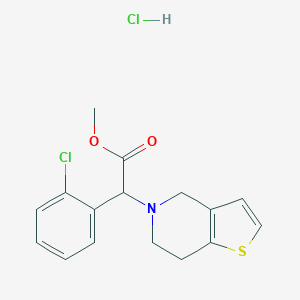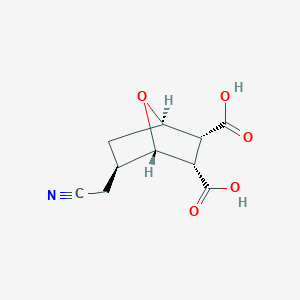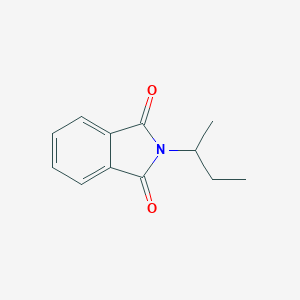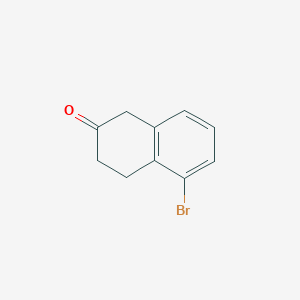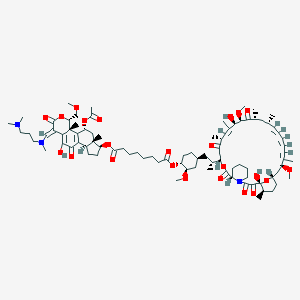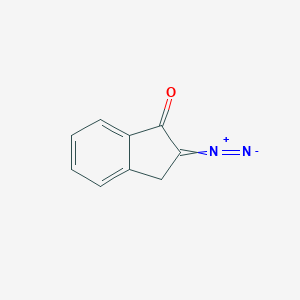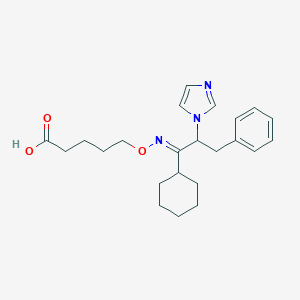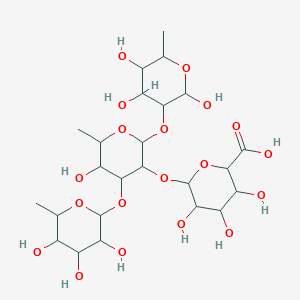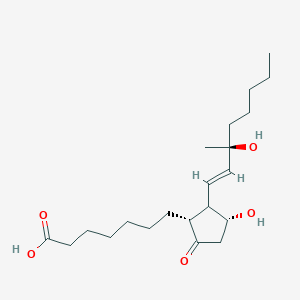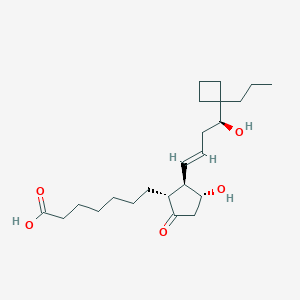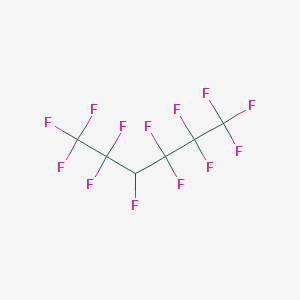
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a colorless and odorless liquid that belongs to the family of hydrofluoroethers. It is widely used in various industrial applications due to its unique properties, including its low toxicity, non-flammability, and high chemical stability.
作用機序
The mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane is not well understood, but it is believed to interact with biological membranes, altering their physical properties. It has been shown to affect the fluidity and permeability of lipid bilayers, which can impact the function of membrane-bound proteins.
生化学的および生理学的効果
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, exposure to high concentrations of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane can cause irritation to the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and nausea.
実験室実験の利点と制限
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has several advantages for use in laboratory experiments. It is non-flammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also highly stable and does not react with most materials. However, its high cost and limited availability can be a limitation for some experiments.
将来の方向性
There are several future directions for research on 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. One area of interest is its potential use as a heat transfer fluid in high-temperature applications. Another area of research is its use as a cleaning agent for precision manufacturing. Additionally, further studies are needed to understand the mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane and its potential impact on biological systems.
Conclusion:
In conclusion, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, is a unique and versatile compound that has numerous applications in scientific research. Its low toxicity, non-flammability, and high chemical stability make it an ideal candidate for various industrial applications. While there is still much to learn about its mechanism of action and potential impact on biological systems, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane holds great promise for future research and development.
合成法
The synthesis of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane involves the reaction of 1,1,1,2-tetrafluoroethane with hexafluoropropylene oxide in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the product is purified through distillation. The yield of the synthesis process is high, and the purity of the final product is typically greater than 99%.
科学的研究の応用
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been extensively used in scientific research, particularly in the field of material science and engineering. It is commonly used as a solvent, cleaning agent, and heat transfer fluid. Its unique properties make it an ideal candidate for various applications, including electronics cooling, precision cleaning, and lubrication.
特性
CAS番号 |
1998-67-0 |
|---|---|
製品名 |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
分子式 |
C6HF13 |
分子量 |
320.05 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)5(14,15)16)2(8,9)4(12,13)6(17,18)19/h1H |
InChIキー |
BSJCNKQSUUXNNN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
正規SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
同義語 |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



